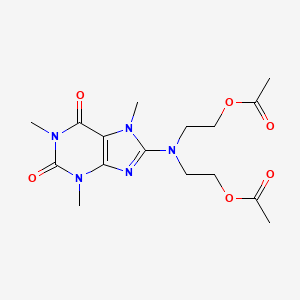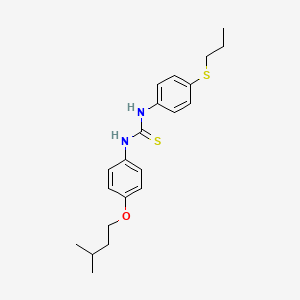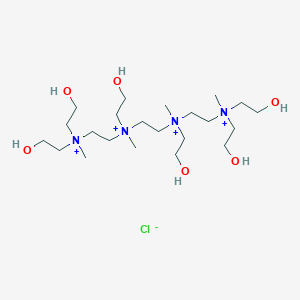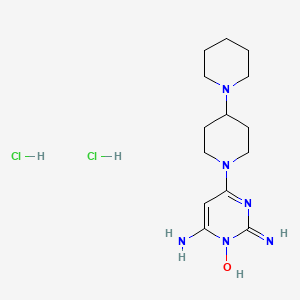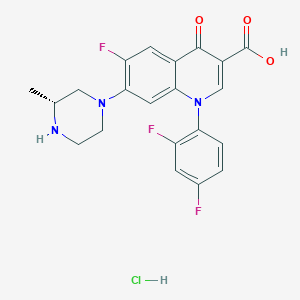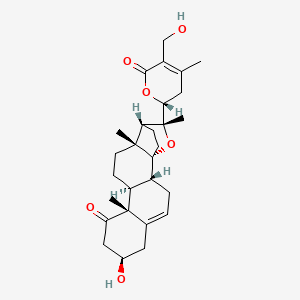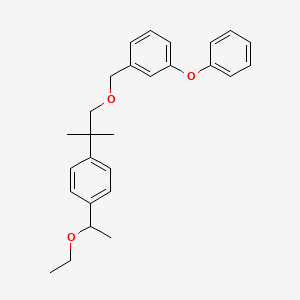
3-Phenoxybenzyl 2-(4-(1-ethoxyethyl)phenyl)-2-methylpropyl ether
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Phenoxybenzyl 2-(4-(1-ethoxyethyl)phenyl)-2-methylpropyl ether is an organic compound with a complex structure that includes phenoxybenzyl and ethoxyethyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Phenoxybenzyl 2-(4-(1-ethoxyethyl)phenyl)-2-methylpropyl ether typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of phenoxybenzyl alcohol and ethoxyethyl benzene derivatives, followed by their coupling under specific conditions. Common reagents used in these reactions include bromine, sodium hydroxide, and various catalysts to facilitate the etherification process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and advanced purification techniques such as distillation and chromatography to isolate the desired product .
Analyse Chemischer Reaktionen
Types of Reactions
3-Phenoxybenzyl 2-(4-(1-ethoxyethyl)phenyl)-2-methylpropyl ether can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Halogenation reactions using reagents like bromine or chlorine are common.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Bromine in the presence of a catalyst such as iron(III) bromide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes .
Wissenschaftliche Forschungsanwendungen
3-Phenoxybenzyl 2-(4-(1-ethoxyethyl)phenyl)-2-methylpropyl ether has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-Phenoxybenzyl 2-(4-(1-ethoxyethyl)phenyl)-2-methylpropyl ether involves its interaction with specific molecular targets. These interactions can lead to various biochemical pathways being activated or inhibited, depending on the context. For example, in biological systems, it may interact with enzymes or receptors, altering their activity and leading to downstream effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Phenyl-1-propanol: A related compound with similar structural features but different functional groups.
3-Phenoxybenzyl alcohol: Shares the phenoxybenzyl moiety but lacks the ethoxyethyl group.
Uniqueness
3-Phenoxybenzyl 2-(4-(1-ethoxyethyl)phenyl)-2-methylpropyl ether is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry .
Eigenschaften
CAS-Nummer |
80853-87-8 |
|---|---|
Molekularformel |
C27H32O3 |
Molekulargewicht |
404.5 g/mol |
IUPAC-Name |
1-(1-ethoxyethyl)-4-[2-methyl-1-[(3-phenoxyphenyl)methoxy]propan-2-yl]benzene |
InChI |
InChI=1S/C27H32O3/c1-5-29-21(2)23-14-16-24(17-15-23)27(3,4)20-28-19-22-10-9-13-26(18-22)30-25-11-7-6-8-12-25/h6-18,21H,5,19-20H2,1-4H3 |
InChI-Schlüssel |
IZJURNXDQYLACE-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(C)C1=CC=C(C=C1)C(C)(C)COCC2=CC(=CC=C2)OC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


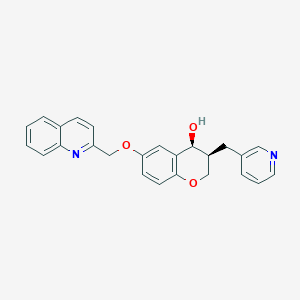

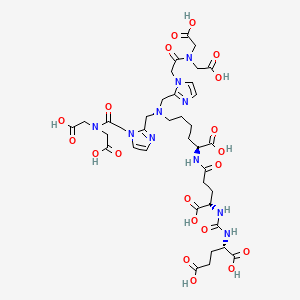
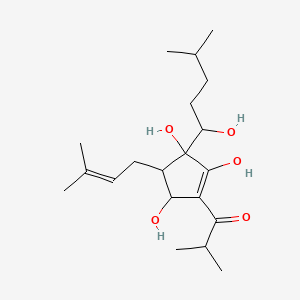
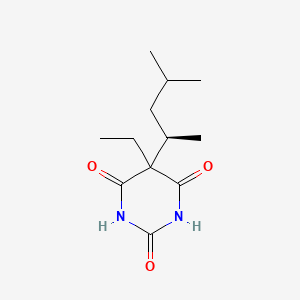

![N-(2,1,3-benzothiadiazol-4-yl)-N-[1-(2-phenylethyl)piperidin-4-yl]furan-3-carboxamide](/img/structure/B15192689.png)

